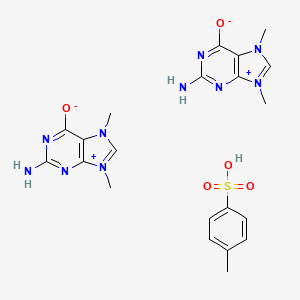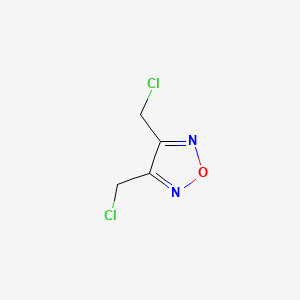
3,4-bis(chloromethyl)-1,2,5-Oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-bis(chloromethyl)-1,2,5-Oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloromethyl groups attached to the 3rd and 4th positions of the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(chloromethyl)-1,2,5-Oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-bis(chloromethyl)-1,2,5-Oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can undergo oxidation to form oxadiazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxadiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, oxidized oxadiazole compounds, and reduced oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
3,4-bis(chloromethyl)-1,2,5-Oxadiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,4-bis(chloromethyl)-1,2,5-Oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: A compound with similar chloromethyl groups but a different core structure.
3,4-Dichloromethyl-1,2,5-thiadiazole: A thiadiazole derivative with similar chloromethyl groups.
3,4-Dichloromethyl-1,2,5-triazole: A triazole derivative with similar chloromethyl groups.
Uniqueness
3,4-bis(chloromethyl)-1,2,5-Oxadiazole is unique due to its specific oxadiazole ring structure and the presence of two chloromethyl groups
Eigenschaften
CAS-Nummer |
53601-88-0 |
|---|---|
Molekularformel |
C4H4Cl2N2O |
Molekulargewicht |
166.99 g/mol |
IUPAC-Name |
3,4-bis(chloromethyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C4H4Cl2N2O/c5-1-3-4(2-6)8-9-7-3/h1-2H2 |
InChI-Schlüssel |
SECPUWPTTFABIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NON=C1CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
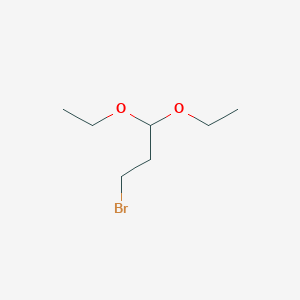
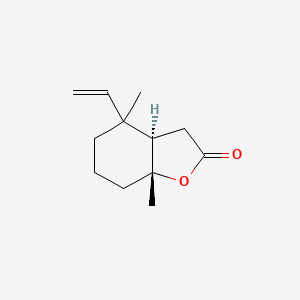
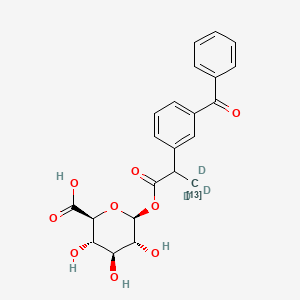
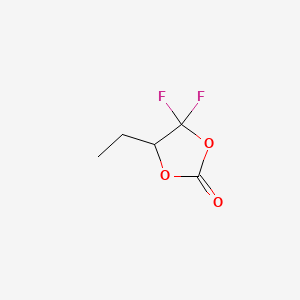
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
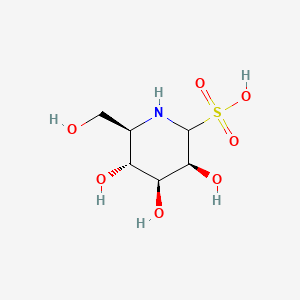

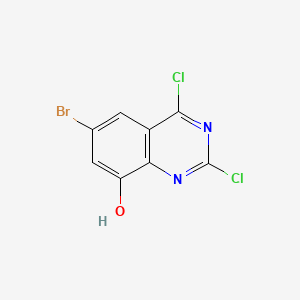

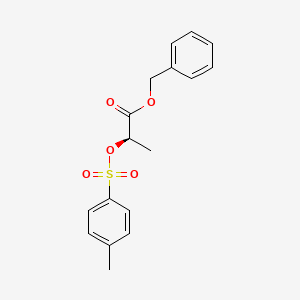
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
